molecular formula C12H15FN2O2 B8540909 2-Fluoro-3-(1,4-dioxaspiro[4.5]decan-8-YL)pyrazine

2-Fluoro-3-(1,4-dioxaspiro[4.5]decan-8-YL)pyrazine

Cat. No. B8540909
M. Wt: 238.26 g/mol
InChI Key: MXVMTGOJDUOCKY-UHFFFAOYSA-N
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Patent
US08497265B2

Procedure details

A solution of 2-fluoro-3-(1,4-dioxaspiro[4.5]decan-8-yl)pyrazine (91 g, 0.382 mol, 1.0 eq.) in 1N aqueous HCl (573 mL) and acetone (4 L) was heated to 37° C. overnight. The reaction mixture was cooled to room temperature and most of acetone was removed under reduced pressure. The crude material was diluted with EtOAc (4 L) and the solution was washed with aqueous saturated NaHCO3 (500 mL×2), water (500 mL), brine (500 mL), dried over Na2SO4, filtered, and evaporated. The crude product was purified by column chromatography (100% hexanes to 50% EtOAc in hexanes, Rf=0.3 in 30% EtOAc in hexanes) to give 52 g (70% yield) of 4-(3-fluoropyrazin-2-yl)cyclohexanone. GC-MS: 195 (M+1); calcd for C10H11FN2O: 194.21
Quantity
91 g
Type
reactant
Reaction Step One
Name
Quantity
573 mL
Type
solvent
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH:8]2[CH2:17][CH2:16][C:11]3(OCC[O:12]3)[CH2:10][CH2:9]2)=[N:6][CH:5]=[CH:4][N:3]=1>Cl.CC(C)=O>[F:1][C:2]1[C:7]([CH:8]2[CH2:9][CH2:10][C:11](=[O:12])[CH2:16][CH2:17]2)=[N:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
91 g
Type
reactant
Smiles
FC1=NC=CN=C1C1CCC2(OCCO2)CC1
Name
Quantity
573 mL
Type
solvent
Smiles
Cl
Name
Quantity
4 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The crude material was diluted with EtOAc (4 L)
WASH
Type
WASH
Details
the solution was washed with aqueous saturated NaHCO3 (500 mL×2), water (500 mL), brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (100% hexanes to 50% EtOAc in hexanes, Rf=0.3 in 30% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=CN1)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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